molecular formula C59H91N15O18 B598552 HSV-1 Glycoprotein (gB) (497-507) CAS No. 148337-11-5

HSV-1 Glycoprotein (gB) (497-507)

Cat. No.: B598552
CAS No.: 148337-11-5
M. Wt: 1298.464
InChI Key: MOCPYXPXGDIVNO-MPYBFVCQSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of HSV-1 Glycoprotein (gB) (497-507) involves synthetic peptide synthesis techniques. One common method is solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process involves the following steps:

    Coupling: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Elongation: Subsequent amino acids are added one by one, with each addition followed by deprotection.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial production methods for peptides like HSV-1 Glycoprotein (gB) (497-507) often involve large-scale SPPS, utilizing automated synthesizers to increase efficiency and yield .

Chemical Reactions Analysis

HSV-1 Glycoprotein (gB) (497-507) primarily undergoes reactions typical of peptides, including:

    Hydrolysis: Breaking peptide bonds in the presence of water, often catalyzed by enzymes or acidic/basic conditions.

    Oxidation: Oxidative modifications can occur on amino acid side chains, particularly those containing sulfur (e.g., cysteine).

    Reduction: Reduction reactions can reverse oxidative modifications.

    Substitution: Amino acid residues can be substituted through chemical or enzymatic methods to study structure-function relationships.

Common reagents used in these reactions include acids, bases, oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., dithiothreitol) . Major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Similar compounds to HSV-1 Glycoprotein (gB) (497-507) include other immunodominant epitopes from viral glycoproteins, such as:

    HSV-2 Glycoprotein B (gB) epitopes: Similar in function but derived from herpes simplex virus type 2.

    HIV-1 Glycoprotein 120 (gp120) epitopes: Used in studies of immune responses against HIV.

    Influenza Hemagglutinin (HA) epitopes: Targeted in influenza vaccine development.

HSV-1 Glycoprotein (gB) (497-507) is unique due to its specific role in HSV-1 infection and its ability to activate CD8+ T cells independently of CD4+ T cells .

Properties

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H91N15O18/c1-7-31(4)47(74-55(88)43(29-76)72-54(87)42(28-75)73-56(89)46(61)33(6)77)57(90)68-38(21-23-45(79)80)50(83)70-40(26-34-15-10-8-11-16-34)52(85)65-32(5)48(81)66-36(19-14-24-64-59(62)63)49(82)69-39(25-30(2)3)53(86)67-37(20-22-44(60)78)51(84)71-41(58(91)92)27-35-17-12-9-13-18-35/h8-13,15-18,30-33,36-43,46-47,75-77H,7,14,19-29,61H2,1-6H3,(H2,60,78)(H,65,85)(H,66,81)(H,67,86)(H,68,90)(H,69,82)(H,70,83)(H,71,84)(H,72,87)(H,73,89)(H,74,88)(H,79,80)(H,91,92)(H4,62,63,64)/t31-,32-,33+,36-,37-,38-,39-,40-,41-,42-,43-,46-,47-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOCPYXPXGDIVNO-MPYBFVCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H91N15O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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